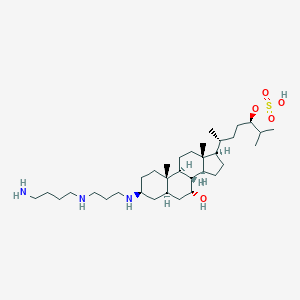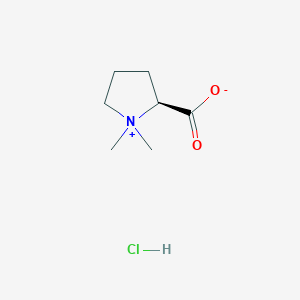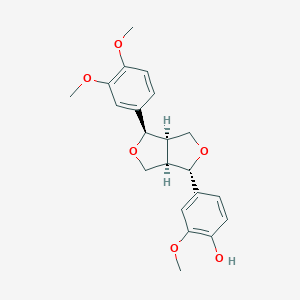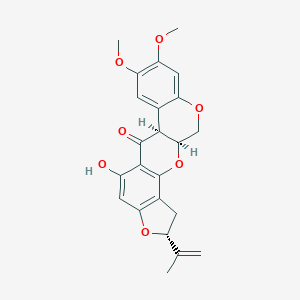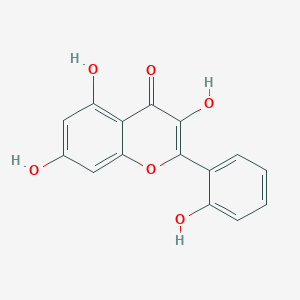
Datiscetina
Descripción general
Descripción
Datiscetin is a tetrahydroxyflavone that is 7-hydroxyflavonol bearing two additional hydroxy substituents at positions 2' and 5. It is a tetrahydroxyflavone and a 7-hydroxyflavonol.
Datiscetin is a natural product found in Dianthus caryophyllus with data available.
Aplicaciones Científicas De Investigación
C15H10O6 C_{15}H_{10}O_{6} C15H10O6
y un peso molecular de 286.24 . A continuación, se presenta un análisis exhaustivo de las aplicaciones de investigación científica de la Datiscetina en varios campos:Farmacología: Activación del receptor X de pregnano (PXR)
La this compound se ha estudiado por su capacidad para activar el receptor X de pregnano (PXR), que regula los genes implicados en el transporte y el metabolismo de los fármacos. Esta activación sugiere aplicaciones potenciales en la modulación de la farmacocinética y las interacciones fármaco-fármaco .
Terapia antimicrobiana: Inducción de péptidos de defensa del huésped (HDP)
La investigación indica que la this compound puede inducir la síntesis de péptidos de defensa del huésped (HDP), que forman parte del sistema inmunitario innato y son capaces de matar una amplia gama de patógenos. Esta propiedad posiciona a la this compound como un candidato para el desarrollo de nuevas terapias antimicrobianas .
Investigación Epigenética: Modulación de la expresión génica
Se sabe que la this compound tiene funciones epigenéticas, en particular en la modulación de la expresión génica. Se ha observado su impacto en la expresión de los genes HDP de pollo, lo que podría tener implicaciones para la comprensión de la regulación epigenética en contextos de investigación y terapéuticos .
Aplicaciones antiinflamatorias
La capacidad del compuesto para activar el PXR también sugiere aplicaciones antiinflamatorias potenciales, ya que la activación del PXR se ha relacionado con la supresión de las respuestas inflamatorias en varios modelos de enfermedad .
Oncología: Investigación del cáncer
Los flavonoides como la this compound son de interés en la investigación del cáncer debido a sus propiedades antioxidantes y su potencial para modular las vías de señalización celular relacionadas con la progresión del cáncer. Si bien los estudios específicos sobre los efectos anticancerígenos de la this compound son limitados, su similitud estructural con otros flavonoides sugiere posibles aplicaciones en este campo .
Ciencia de la nutrición: Suplemento dietético
Dada su presencia en ciertas plantas y sus actividades biológicas, la this compound podría explorarse como suplemento dietético. Sus posibles beneficios para la salud, como los efectos antimicrobianos y antiinflamatorios, la convierten en un compuesto de interés en la ciencia de la nutrición .
Industria cosmética: Productos para el cuidado de la piel
Las propiedades antioxidantes de la this compound pueden ser beneficiosas en las formulaciones para el cuidado de la piel. Los antioxidantes ayudan a combatir el estrés oxidativo, que está relacionado con el envejecimiento de la piel, lo que sugiere un papel para la this compound en los productos antienvejecimiento .
Medicina veterinaria: Salud animal
La inducción de HDP por la this compound podría aprovecharse en la medicina veterinaria para mejorar la respuesta inmunitaria innata en los animales, lo que podría reducir la necesidad de antibióticos y contribuir a una mejor gestión de la salud animal .
Mecanismo De Acción
- Datiscetin is a flavonoid compound with the molecular formula C15H10O6 and a molecular weight of 286.24 g/mol .
- Its primary targets include:
- By binding to their active sites, it disrupts their function, leading to downstream effects on cell signaling, proliferation, and survival .
- Affected pathways include:
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Análisis Bioquímico
Biochemical Properties
Datiscetin is a tetrahydroxyflavone, a type of flavonoid . Flavonoids are known to interact with various enzymes, proteins, and other biomolecules. They play significant roles in biochemical reactions, often acting as antioxidants, enzyme inhibitors, and signaling molecules
Cellular Effects
They can modulate cell signaling pathways, affect gene expression, and alter cellular metabolism . For instance, they can inhibit the aggregation of amyloidogenic proteins, which is a pathological hallmark of various neurodegenerative diseases .
Molecular Mechanism
The molecular mechanism of Datiscetin is not fully elucidated. It is known that flavonoids can exert their effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Datiscetin is a product of the phenylpropanoid pathway This pathway is responsible for the synthesis of a wide variety of plant secondary metabolites, including flavonoids
Propiedades
IUPAC Name |
3,5,7-trihydroxy-2-(2-hydroxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O6/c16-7-5-10(18)12-11(6-7)21-15(14(20)13(12)19)8-3-1-2-4-9(8)17/h1-6,16-18,20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCNLFPKXBGWWDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50197378 | |
| Record name | Datiscetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50197378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
480-15-9 | |
| Record name | Datiscetin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=480-15-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Datiscetin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480159 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Datiscetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50197378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5,7-trihydroxy-2-(2-hydroxyphenyl)-4-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.857 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DATISCETIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8C5EH705I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



